![molecular formula C17H16ClN5O2S B2518996 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 890637-70-4](/img/structure/B2518996.png)
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
The compound “2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thioether linkage, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, thioether linkage, and amide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The tetrazole ring is known to participate in various chemical reactions, and the thioether and amide groups could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
- The tetrazole ring in this compound is associated with vasodilation and blood pressure regulation. Researchers have explored its potential as an antihypertensive agent due to its ability to modulate vascular tone and reduce blood pressure .
- The thioamide group and phenyl rings contribute to anti-inflammatory properties. Studies have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. It may hold promise for managing inflammatory conditions .
- The combination of the tetrazole and thioamide moieties has attracted attention in cancer research. Researchers have explored its cytotoxic effects against cancer cell lines. Further investigations are needed to understand its mechanism of action and potential as an anticancer agent .
- The methoxyphenyl group suggests possible neuroprotective effects. Studies have examined its impact on neuronal health, oxidative stress, and neuroinflammation. It could be relevant in neurodegenerative disease research .
- Chemists have utilized this compound as a building block in organic synthesis. Its unique structure allows for diverse modifications, making it valuable in designing novel drug candidates. Medicinal chemists explore its derivatives for various therapeutic applications .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, its scarcity and structural features make it intriguing for chemical libraries .
Antihypertensive Agents
Anti-Inflammatory Activity
Anticancer Research
Neuroprotective Potential
Organic Synthesis and Medicinal Chemistry
Rare and Unique Chemicals Collection
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-9-15(25-2)10-6-13)26-17-20-21-22-23(17)14-7-3-12(18)4-8-14/h3-11H,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRPKKHFVBFLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide |
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